
N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide
Vue d'ensemble
Description
“N-(Adamantan-1-yl)amides” were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . Another compound, “N-(Adamantan-1-ylmethyl)-2-chloro-5-{3-[(3-hydroxypropyl)amino]propyl}benzamide”, has been analyzed using various methods .
Synthesis Analysis
The synthesis of “N-(adamantan-1-yl)amides” involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .
Chemical Reactions Analysis
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .
Physical And Chemical Properties Analysis
Detailed and comprehensive analytical data have been acquired for a similar compound, "N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)" .
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment Potential
Adamantane derivatives, including N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide, have shown significant promise in the treatment of neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. Research indicates that the pharmacological potential of adamantane derivatives might exceed that of well-known compounds like amantadine and memantine, particularly in treating Alzheimer's and Parkinson's diseases. This highlights the importance of adamantane-based scaffolds in developing new therapeutic agents for neurodegenerative disorders (Dembitsky et al., 2020).
Chemical Synthesis and Drug Development
Adamantylated compounds, including N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide, are integral to synthesizing novel chemical entities. These compounds have garnered attention in attempts to create highly effective and selective drugs. The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been extensively reviewed, indicating their significant role in advancing drug development and research into their biological activity, showing promising prospects (Shokova & Kovalev, 2013).
Role in Environmental Science and Toxicology
Adamantane derivatives, by extension, are part of broader studies on environmental science and toxicology, particularly in understanding the impact and control of nitrogenous disinfection by-products (N-DBPs) in drinking water. Research into the occurrence, toxicity, and control of these compounds is crucial for public health and safety, providing a framework for regulating and mitigating potential risks associated with water treatment and environmental contamination (Bond et al., 2011).
Contributions to Material Science
In material science, the chemical modification of polymers using adamantane derivatives, such as N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide, demonstrates the potential for creating new biopolymer ethers and esters. These materials, with specific functional groups and degrees of substitution, offer novel properties and applications, including drug delivery systems. The development and characterization of these materials underscore the versatility and importance of adamantane-based compounds in creating advanced materials with a range of applications (Petzold-Welcke et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-16(13(17)8-15)9-14-5-10-2-11(6-14)4-12(3-10)7-14/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSHCQXVRRLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



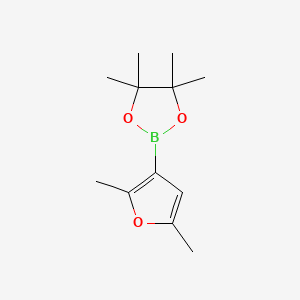
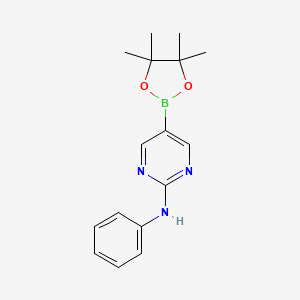
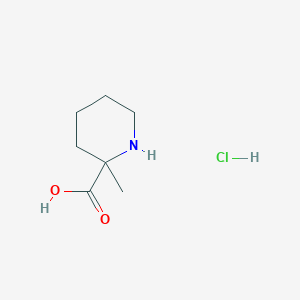
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
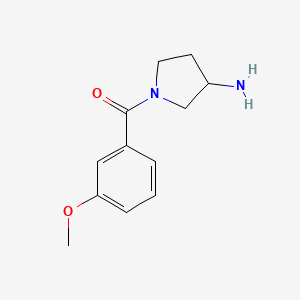
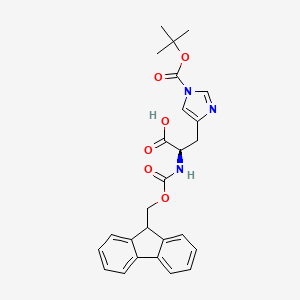
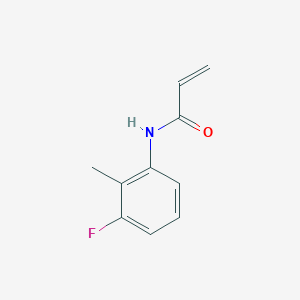
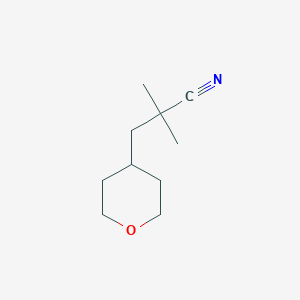
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
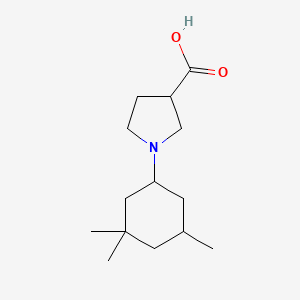
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)